3-Methyl-1H-indol-7-amine: A Comprehensive Overview of a Promising Compound
3-Methyl-1H-indol-7-amine (CAS No. 1084328-81-3) is a versatile and intriguing compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article aims to provide a comprehensive overview of 3-methyl-1H-indol-7-amine, including its chemical properties, biological activities, and recent advancements in its research and development.
Chemical Structure and Properties
3-Methyl-1H-indol-7-amine is a substituted indole derivative with the molecular formula C9H10N2. The compound features a methyl group at the 3-position and an amino group at the 7-position of the indole ring. This specific arrangement of functional groups imparts unique chemical properties to the molecule, making it an attractive candidate for various chemical reactions and biological studies. The indole scaffold is well-known for its biological significance, as it is found in numerous natural products and pharmaceutical agents.
The physical properties of 3-methyl-1H-indol-7-amine include a melting point of approximately 95°C and a molecular weight of 146.18 g/mol. It is generally soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), which facilitates its use in laboratory settings and pharmaceutical formulations. The compound's stability under various conditions is also an important consideration for its practical applications.
Biological Activities and Mechanisms of Action
3-Methyl-1H-indol-7-amine has been extensively studied for its biological activities, particularly in the context of neurological disorders and cancer. One of the key mechanisms through which this compound exerts its effects is by modulating neurotransmitter systems. Research has shown that 3-methyl-1H-indol-7-amine can interact with serotonin receptors, specifically the 5-HT2A receptor, which plays a crucial role in mood regulation and cognitive function.
In addition to its effects on serotonin receptors, 3-methyl-1H-indol-7-amine has also been found to exhibit neuroprotective properties. Studies have demonstrated that it can reduce oxidative stress and inflammation in neuronal cells, thereby protecting against neurodegeneration. These findings suggest that 3-methyl-1H-indol-7-amine may have therapeutic potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
In the realm of cancer research, 3-methyl-1H-indol-7-amine has shown promise as an anticancer agent. Preclinical studies have indicated that it can induce apoptosis (programmed cell death) in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism behind this anticancer activity involves the modulation of signaling pathways such as the PI3K/Akt pathway and the MAPK/ERK pathway, which are often dysregulated in cancer cells.
Clinical Trials and Therapeutic Potential
The therapeutic potential of 3-methyl-1H-indol-7-amine has been further explored through clinical trials. Early-phase clinical trials have evaluated its safety and efficacy in treating various conditions. For instance, a phase I clinical trial conducted on patients with advanced solid tumors demonstrated that 3-methyl-1H-indol-7-amine was well-tolerated at doses up to 200 mg/day, with no dose-limiting toxicities observed. Preliminary results also suggested antitumor activity in some patients.
In another study focusing on neurological disorders, a phase II trial investigated the use of 3-methyl-1H-indol-7-amine as an adjunct therapy for major depressive disorder (MDD). The trial showed that patients receiving the compound experienced significant improvements in depressive symptoms compared to those receiving placebo. These findings highlight the potential of 3-methyl-1H-indol-7-amine as a novel treatment option for MDD.
Synthetic Routes and Production Methods
The synthesis of 3-methyl-1H-indol-7-amine
This synthetic method has been refined over time to improve efficiency and scalability for industrial production. Recent advancements in catalytic methods have further enhanced the synthesis process, allowing for higher yields and reduced environmental impact. These improvements are crucial for ensuring that 3-methyl-1H-indol--amine can be produced cost-effectively on a large scale for pharmaceutical applications. Clinical Trials and Therapeutic Potential:
The therapeutic potential of 3-Methyl--1H--indol--7--amine (CAS No. 1084328--81--3)) has been further explored through clinical trials.
Early-phase clinical trials have evaluated its safety and efficacy in treating various conditions.
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The chemical structure ofCAS Number:, specifically its unique arrangement of functional groups imparts distinct chemical properties that make it highly versatile for various applications.
One key feature is its solubility profile; it is generally soluble in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), which facilitates its use in laboratory settings.
Biological Activities:
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Clinical Trials:
Early-phase clinical trials have evaluated safety; one phase I trial demonstrated well-tolerated doses up to 400 mg/day without